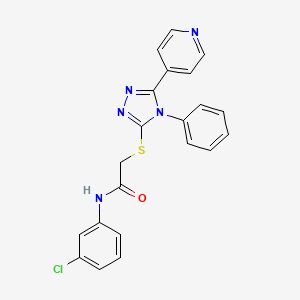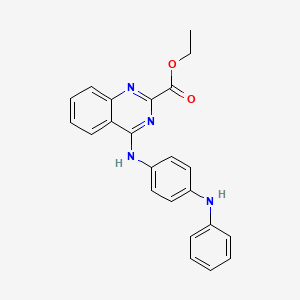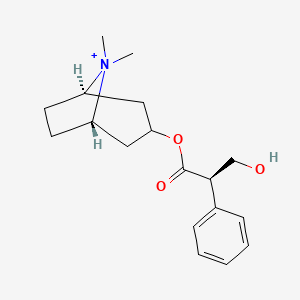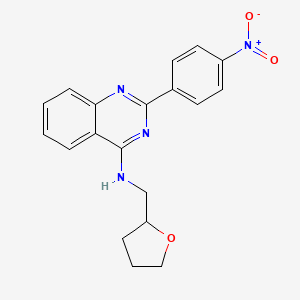![molecular formula C18H23BrN4O3S B1225963 N-(2-bromophenyl)-2-[5-(dimethylsulfamoyl)-2-(ethylamino)anilino]acetamide](/img/structure/B1225963.png)
N-(2-bromophenyl)-2-[5-(dimethylsulfamoyl)-2-(ethylamino)anilino]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-bromophenyl)-2-[5-(dimethylsulfamoyl)-2-(ethylamino)anilino]acetamide is an amino acid amide.
Applications De Recherche Scientifique
Microwave-Assisted Synthesis and Biological Assessment
- Study Focus : Microwave-assisted synthesis of derivatives, including compounds similar to N-(2-bromophenyl)-2-[5-(dimethylsulfamoyl)-2-(ethylamino)anilino]acetamide.
- Findings : Some derivatives show selective high inhibitory effects against specific bacterial strains and fungal species (Ghazzali, El‐Faham, Abdel-Megeed, Al-farhan, 2012).
Pharmacological Assessment of Novel Acetamide Derivatives
- Study Focus : Synthesis of derivatives for potential cytotoxic, anti-inflammatory, analgesic, and antipyretic agents.
- Findings : Certain compounds possess activities comparable with standard drugs due to the presence of specific groups in their structure (Rani, Pal, Hegde, Hashim, 2016).
N-Monomethylation of Primary Aryl Amines
- Study Focus : Efficient method for specific synthesis of N-monomethylarylamines, which are structurally related to the compound .
- Findings : This method is useful for synthesizing compounds that may be applied in amyloid imaging for Alzheimer’s disease (Peng, Liu, Tang, Cai, Pike, 2009).
Spiro-Meisenheimer Adduct Formation and Rearrangement
- Study Focus : Study on the cyclization and rearrangement of compounds similar to N-(2-bromophenyl)-2-[5-(dimethylsulfamoyl)-2-(ethylamino)anilino]acetamide.
- Findings : Insight into the cyclization process of certain compounds, which is relevant for understanding the chemical behavior of similar molecules (Macháček, Hassanien, Štěrba, 1986).
Chemoselective Acetylation in Drug Synthesis
- Study Focus : Chemoselective monoacetylation of the amino group of 2-aminophenol, relevant to the synthesis of molecules like N-(2-bromophenyl)-2-[5-(dimethylsulfamoyl)-2-(ethylamino)anilino]acetamide.
- Findings : Shows a method for synthesizing intermediates in the natural synthesis of antimalarial drugs (Magadum, Yadav, 2018).
Synthesis and Biological Screening of Acetamide Derivatives
- Study Focus : Synthesis and screening of derivatives for antimicrobial and hemolytic activity.
- Findings : Some derivatives exhibit significant biological activity, suggesting potential applications in developing new therapeutic agents (Gul, Aziz‐ur‐Rehman, Abbasi, Khan, Nafeesa, Siddiqa, Akhtar, Shahid, Subhani, 2017).
Synthesis and Pharmacological Evaluation of S-Acetamide Derivatives
- Study Focus : Synthesis of derivatives as potential anticonvulsants.
- Findings : Some compounds show moderate anticonvulsant activity, indicating potential use in treating convulsive disorders (Severina, Skupa, Voloshchuk, Georgiyants, 2020).
Antifungal Agent Development
- Study Focus : Development of derivatives as broad-spectrum antifungal agents.
- Findings : Certain compounds show promising antifungal activity against various fungi species (Bardiot, Thevissen, De Brucker, Peeters, Cos, Taborda, McNaughton, Maes, Chaltin, Cammue, Marchand, 2015).
Propriétés
Nom du produit |
N-(2-bromophenyl)-2-[5-(dimethylsulfamoyl)-2-(ethylamino)anilino]acetamide |
|---|---|
Formule moléculaire |
C18H23BrN4O3S |
Poids moléculaire |
455.4 g/mol |
Nom IUPAC |
N-(2-bromophenyl)-2-[5-(dimethylsulfamoyl)-2-(ethylamino)anilino]acetamide |
InChI |
InChI=1S/C18H23BrN4O3S/c1-4-20-16-10-9-13(27(25,26)23(2)3)11-17(16)21-12-18(24)22-15-8-6-5-7-14(15)19/h5-11,20-21H,4,12H2,1-3H3,(H,22,24) |
Clé InChI |
FJQOFAPRFVRUND-UHFFFAOYSA-N |
SMILES canonique |
CCNC1=C(C=C(C=C1)S(=O)(=O)N(C)C)NCC(=O)NC2=CC=CC=C2Br |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(2,3-Dihydroindol-1-yl)-2-[[4-methyl-5-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,2,4-triazol-3-yl]thio]ethanone](/img/structure/B1225882.png)

![2-(4-Chloro-3-methylphenoxy)acetic acid [4-[(4-methylanilino)-oxomethyl]phenyl] ester](/img/structure/B1225885.png)
![2-[[5-(7-Methoxy-2-benzofuranyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]thio]-1-(4-methoxyphenyl)ethanone](/img/structure/B1225887.png)

![6-Bromo-4-[(dimethylamino)methyl]-5-hydroxy-1-methyl-2-[[(4-methylphenyl)thio]methyl]-3-indolecarboxylic acid ethyl ester](/img/structure/B1225893.png)
![N-(2-furanylmethyl)-2-(4-oxo-6-phenyl-3-thieno[2,3-d]pyrimidinyl)acetamide](/img/structure/B1225895.png)
![N-[3-[[(4-nitrophenyl)-oxomethyl]amino]phenyl]-2-furancarboxamide](/img/structure/B1225896.png)
![2-[2-[2-[(4-Tert-butyl-2,6-dimethylphenyl)thio]ethyl]-1-pyridin-1-iumyl]-1-(4-nitrophenyl)ethanone](/img/structure/B1225898.png)
![4-({1-[4-(Ethoxycarbonyl)phenyl]-3,5-dioxo-4-pyrazolidinylidene}methyl)-2-methoxyphenyl 2-furoate](/img/structure/B1225900.png)
![1-(Tert-butylamino)-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B1225902.png)

